2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine
Overview
Description
2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine (also known as 2-Cl-N-FPC-NP) is a synthetic compound with potential applications in scientific research. Its structure consists of a 5-nitropyrimidin-4-amine core that is linked to a 2-chloro-N-(4-chloro-3-fluorophenyl) group. This compound has been studied for its ability to serve as a versatile reagent in a variety of organic synthesis reactions. In addition, it has been explored for its potential uses in biomedical research, as it has been shown to interact with various proteins and enzymes.
Scientific Research Applications
Chemical Synthesis and Derivatives
2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine is utilized in the synthesis of various chemical derivatives. For example, it's involved in creating derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, a novel heterocyclic system. These derivatives are synthesized through reactions with amines and confirmed using techniques like CHN analysis, IR, 1H NMR, and mass spectrometry (Banihashemi, Hassani, & Lari, 2020).
Reaction Kinetics
Studies on the kinetics of reactions involving similar compounds provide insights into their behavior in various chemical processes. For example, research on the kinetics of reactions of substituted α-halogenopyridines with amines in different solvents sheds light on the reactivity and stability of such compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Spectroscopy and Spectrofluorimetry Techniques
Compounds like 2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine can be analyzed using spectroscopy and spectrofluorimetry. For example, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a similar compound, has been extensively used as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using these techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).
Antifolate Activity
Some derivatives of this compound, like 2,4-diamino-5-(4'-benzylamino)- and 2,4-diamino-5[4'-(N-methylbenzylamino)-3'-nitrophenyl]-6-ethylpyrimidines, have been studied for their inhibitory activity against certain enzymes, showcasing potential antifolate activity (Robson et al., 1997).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for various potential applications, such as kinase inhibitors. These derivatives often exhibit biological activities making them candidates for drug development (Wada et al., 2012).
properties
IUPAC Name |
2-chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN4O2/c11-6-2-1-5(3-7(6)13)15-9-8(17(18)19)4-14-10(12)16-9/h1-4H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUSSNQCKPXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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